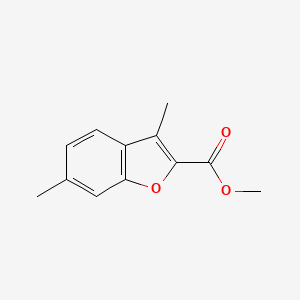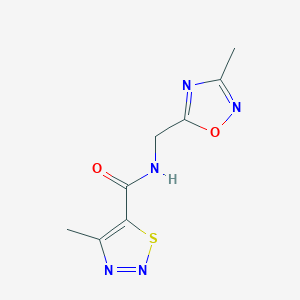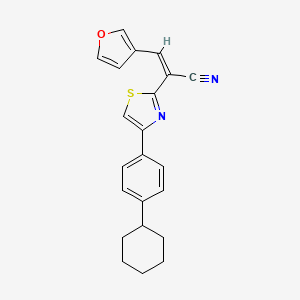
Tert-butyl N-(1-hydrazinyl-2-methylpropan-2-yl)carbamate;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(1-hydrazinyl-2-methylpropan-2-yl)carbamate; oxalic acid is a chemical compound with the molecular formula C11H23N3O6 and a molecular weight of 293.32 g/mol
Synthetic Routes and Reaction Conditions:
Hydrazine Derivatives: The compound can be synthesized by reacting tert-butyl isocyanate with hydrazine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Oxalic Acid Derivatives: Oxalic acid can be synthesized through the oxidation of carbohydrates or by the reaction of formic acid with sodium hydroxide.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Purification: The compound is purified through crystallization or other suitable methods to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Common substitution reagents include halides and alkylating agents.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction Products: Reduction can produce amines and other reduced derivatives.
Substitution Products: Substitution reactions can yield alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions.
Medicine: The compound may be explored for its therapeutic properties, such as its potential use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses.
Vergleich Mit ähnlichen Verbindungen
Hydrazine Derivatives: Other hydrazine derivatives with similar structures may exhibit similar properties and applications.
Oxalic Acid Derivatives: Other oxalic acid derivatives may have comparable chemical and biological activities.
Eigenschaften
IUPAC Name |
tert-butyl N-(1-hydrazinyl-2-methylpropan-2-yl)carbamate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2.C2H2O4/c1-8(2,3)14-7(13)12-9(4,5)6-11-10;3-1(4)2(5)6/h11H,6,10H2,1-5H3,(H,12,13);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPKUTFPZRRMLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CNN.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2672928.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2672930.png)
![N-{[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl}prop-2-enamide](/img/structure/B2672931.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2672932.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2672936.png)




![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2672949.png)

